Cas no 927802-45-7 (5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)
![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid structure](https://ja.kuujia.com/scimg/cas/927802-45-7x500.png)
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid
- 5-[4-(cyclopropylmethoxy)phenyl]thiophene-2-carboxylic acid
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- MDL: MFCD09055078
- インチ: 1S/C15H14O3S/c16-15(17)14-8-7-13(19-14)11-3-5-12(6-4-11)18-9-10-1-2-10/h3-8,10H,1-2,9H2,(H,16,17)
- InChIKey: HJBMBXQWLLEQEV-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=CC=C1C1C=CC(=CC=1)OCC1CC1
計算された属性
- せいみつぶんしりょう: 274.06636548 g/mol
- どういたいしつりょう: 274.06636548 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 274.3
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 74.8
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 173190-10g |
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid |
927802-45-7 | 10g |
$2430.00 | 2023-09-05 | ||
Matrix Scientific | 173190-5g |
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid |
927802-45-7 | 5g |
$1530.00 | 2023-09-05 | ||
Matrix Scientific | 173190-1g |
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid |
927802-45-7 | 1g |
$720.00 | 2023-09-05 |
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acidに関する追加情報
Research Brief on 5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid (CAS: 927802-45-7)
5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid (CAS: 927802-45-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique thiophene-carboxylic acid scaffold and cyclopropylmethoxy substituent, has been investigated for its role as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs. Recent studies have explored its pharmacological properties, synthetic pathways, and potential applications in treating various diseases, including inflammatory disorders and cancer.
The molecular structure of 5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid features a thiophene ring conjugated with a carboxylic acid group, which is linked to a phenyl moiety substituted with a cyclopropylmethoxy group. This structural configuration is believed to contribute to its bioactivity, particularly in modulating specific enzymatic pathways or protein-protein interactions. The compound's CAS number, 927802-45-7, serves as a unique identifier in chemical databases, facilitating its tracking in research and development efforts.
Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of 5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel multi-step synthesis protocol that improves yield and purity while reducing environmental impact. The protocol involves palladium-catalyzed cross-coupling reactions and selective functional group transformations, highlighting the compound's synthetic versatility.
In pharmacological research, 5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid has shown promise as a modulator of inflammatory cytokines. Preclinical studies using in vitro and in vivo models demonstrated its ability to inhibit the production of pro-inflammatory mediators such as TNF-α and IL-6, suggesting potential applications in autoimmune diseases like rheumatoid arthritis. Additionally, its role in targeting specific kinases involved in cancer cell proliferation has been investigated, with preliminary results indicating anti-proliferative effects in certain cancer cell lines.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers are actively exploring structural analogs and prodrug strategies to enhance its therapeutic potential. The ongoing research on 5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid underscores its importance as a valuable tool in drug discovery and a potential candidate for further development in clinical settings.
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